4-クロロ-7-メトキシ-6-ニトロキナゾリン

概要

説明

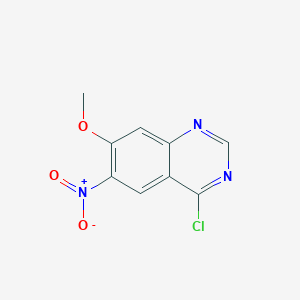

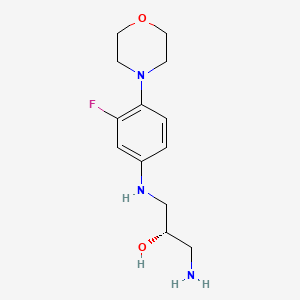

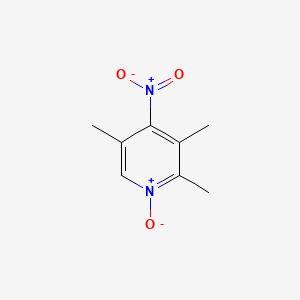

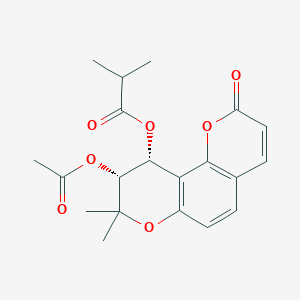

“4-Chloro-7-methoxy-6-nitroquinazoline” is a heterocyclic compound . It has a molecular formula of C9H6ClN3O3 .

Synthesis Analysis

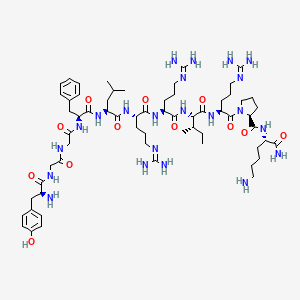

The synthesis of similar compounds has been reported in the literature. For instance, the target product was synthesized from 7-fluoro-6-nitroquinazolin-4-ol through three steps including chlorination and nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of “4-Chloro-7-methoxy-6-nitroquinazoline” is represented by the formula C9H6ClN3O3 . The molecular weight of the compound is 239.62 .

Chemical Reactions Analysis

The compound has been used in the synthesis process of many antitumor drugs . It was synthesized from 7-fluoro-6-nitroquinazolin-4-ol through chlorination and nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 424.6±40.0 °C at 760 mmHg . The compound is solid in physical form .

科学的研究の応用

化学的性質

“4-クロロ-7-メトキシ-6-ニトロキナゾリン”は分子式C9H6ClN3O3 。 これは、分子量239.62の固体物質です .

安全情報

この化合物はGHS07カテゴリーに分類されており、信号語は“警告”です。 関連する危険有害性表示は、H302、H315、H320、およびH335です 。 予防措置には、P261、P280、P301+P312、P302+P352、およびP305+P351+P338が含まれます .

保管および取り扱い

“4-クロロ-7-メトキシ-6-ニトロキナゾリン”の推奨保管温度は2〜8℃で、不活性雰囲気下で保管する必要があります .

癌研究における用途

“4-クロロ-7-メトキシ-6-ニトロキナゾリン”は、アファチニブの合成における中間体として使用されます 。アファチニブは、癌および呼吸器系、肺、胃腸系、胆管、胆嚢の疾患の治療に使用されるアミノクロトニルアミノ置換キナゾリン誘導体です .

EGFR阻害剤開発における用途

この化合物は、上皮成長因子受容体(EGFR)の有効な小分子標的阻害剤の開発に使用されます 。 たとえば、N-(3-クロロ-4-(ピリジン-2-イルメトキシ)フェニル)-7-メトキシ-6-ニトロキナゾリン-4-アミンの合成に使用されます .

合成中間体としての用途

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known that quinazoline derivatives often target growth factor receptors, such as the epidermal growth factor receptor (egfr) family .

Mode of Action

Quinazoline derivatives are known to inhibit the activity of their target receptors, thereby disrupting the signaling pathways that drive cell functions .

Biochemical Pathways

4-Chloro-7-methoxy-6-nitroquinazoline likely affects the signaling pathways associated with its target receptors. For instance, the inhibition of EGFR can disrupt several downstream pathways, including the PI3K/Akt and MAPK pathways, which play crucial roles in cell proliferation, differentiation, and survival .

Pharmacokinetics

Its molecular weight of 23962 Da suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed.

Result of Action

By inhibiting the activity of growth factor receptors, it may potentially suppress cell proliferation and induce apoptosis .

Action Environment

The action, efficacy, and stability of 4-Chloro-7-methoxy-6-nitroquinazoline can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Furthermore, its efficacy may be influenced by the presence of other compounds that can interact with the same target receptors.

特性

IUPAC Name |

4-chloro-7-methoxy-6-nitroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O3/c1-16-8-3-6-5(2-7(8)13(14)15)9(10)12-4-11-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFJWOAETHEGGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440792 | |

| Record name | 4-chloro-7-methoxy-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55496-69-0 | |

| Record name | 4-Chloro-7-methoxy-6-nitroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55496-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-7-methoxy-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631230.png)

![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate](/img/structure/B1631241.png)